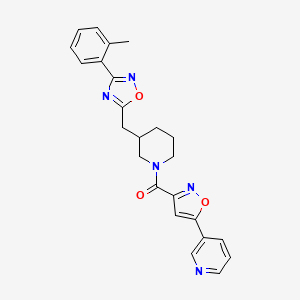

![molecular formula C10H14N6O B2996940 5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1708080-00-5](/img/structure/B2996940.png)

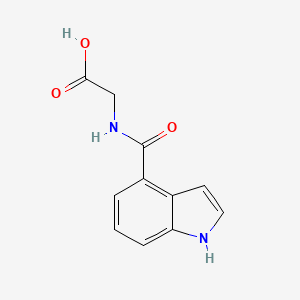

5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Wissenschaftliche Forschungsanwendungen

Antihypertensive Agents

Research has led to the synthesis of a series of 1,2,4-triazolo[1,5-alpha]pyrimidines, which includes structures bearing piperazine moieties, similar to the compound . These compounds, notably including ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-alpha]pyrimidin-7(4H)-one-6-carboxylates, have been tested for antihypertensive activity. Some of these compounds showed promising activity, indicating their potential use in managing hypertension (Bayomi et al., 1999).

Antagonist Activity for 5-HT2 Receptors

A study focused on synthesizing bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with piperazine groups. These compounds were evaluated for their antagonist activity against 5-HT2 and alpha 1 receptors. Notably, a derivative exhibited potent 5-HT2 antagonist activity without showing significant alpha 1 antagonist activity in vivo, suggesting its potential for treating conditions associated with 5-HT2 receptors (Watanabe et al., 1992).

Antimicrobial Activities

Compounds related to 5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been synthesized and evaluated for their antimicrobial activities. Novel 1,2,4-triazole derivatives showed promising results against various microorganisms, indicating their potential as antimicrobial agents. This research opens pathways for developing new antimicrobials based on triazole and pyrimidine derivatives (Bektaş et al., 2010).

Green Chemistry Synthesis

A noteworthy approach involved synthesizing 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in producing antiviral drugs, using supercritical carbon dioxide. This method represents a solvent-free, environmentally friendly alternative for synthesizing this compound, contributing to green chemistry practices (Baklykov et al., 2019).

Antiproliferative Activity Against Cancer Cell Lines

The synthesis of new derivatives, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, and their evaluation against human cancer cell lines have been conducted. Some derivatives exhibited significant antiproliferative activity, highlighting their potential as anticancer agents. This research underscores the importance of structural modifications to enhance biological activity and therapeutic potential (Mallesha et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of the compound “5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” are currently unknown. The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds , which have been found to exhibit various biological activities . .

Mode of Action

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class are known to interact with their targets through various mechanisms . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

[1,2,4]triazolo[1,5-a]pyrimidine compounds have been found to affect various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

[1,2,4]triazolo[1,5-a]pyrimidine compounds have been found to exhibit various biological activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its stability . .

Biochemische Analyse

Biochemical Properties

It is known that similar triazolo pyrimidine derivatives have shown a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists

Cellular Effects

Similar compounds have been shown to inhibit the growth of various cell lines

Molecular Mechanism

Similar compounds have been shown to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . These compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Eigenschaften

IUPAC Name |

5-methyl-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O/c1-7-6-8(17)16-9(12-7)13-10(14-16)15-4-2-11-3-5-15/h6,11H,2-5H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNUORZJQVTEMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996859.png)

![N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2996860.png)

![N-(3-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2996865.png)

![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)

![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)

![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)

![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2996877.png)

![5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2996878.png)